molecular formula C14H14N2O B11758200 (2Z)-2-hydrazinylidene-1,2-diphenylethanol

(2Z)-2-hydrazinylidene-1,2-diphenylethanol

Cat. No.: B11758200
M. Wt: 226.27 g/mol
InChI Key: OOBLTHBDEQYJJR-SSZFMOIBSA-N
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Description

(2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol typically involves the condensation reaction between benzaldehyde and hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction can be represented as follows:

C6H5CHO+NH2NH2H2OC6H5CH=NNH2+H2O\text{C}_6\text{H}_5\text{CHO} + \text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}=NNH_2 + \text{H}_2\text{O} C6​H5​CHO+NH2​NH2​⋅H2​O→C6​H5​CH=NNH2​+H2​O

Industrial Production Methods

Industrial production methods for (2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azines, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in the development of new drugs and therapeutic agents due to its ability to interact with various biological targets.

Medicine

In medicine, (2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol is explored for its potential therapeutic applications. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-hydrazinylidene-1-phenylethan-1-ol: Similar structure but with one phenyl group.

    (E)-2-hydrazinylidene-1,2-diphenylethan-1-one: Similar structure but with a ketone group instead of an alcohol group.

Uniqueness

(2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol is unique due to the presence of both hydrazone and alcohol functional groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

(2Z)-2-hydrazinylidene-1,2-diphenylethanol

InChI

InChI=1S/C14H14N2O/c15-16-13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10,14,17H,15H2/b16-13-

InChI Key

OOBLTHBDEQYJJR-SSZFMOIBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(/C(=N\N)/C2=CC=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=NN)C2=CC=CC=C2)O

Origin of Product

United States

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